chemical structure and properties of N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide
chemical structure and properties of N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide
An In-depth Technical Guide to N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide
Abstract
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide is a complex organic molecule featuring a substituted N-arylbenzamide scaffold. This structural class is of significant interest in medicinal chemistry due to its presence in a multitude of biologically active compounds.[1] This guide provides a comprehensive technical overview of this specific molecule, detailing its chemical structure, physicochemical properties, a robust and reproducible synthesis protocol, and an exploration of its potential biological significance based on established structure-activity relationships of analogous compounds. This document is intended for researchers and professionals in drug discovery and development, offering foundational data and methodologies to facilitate further investigation.
Introduction: The N-Arylbenzamide Scaffold
The N-arylbenzamide core is a privileged structure in modern pharmacology. Its inherent chemical stability and synthetic tractability make it an ideal backbone for creating large libraries of diverse compounds.[2] The versatility of this scaffold allows for fine-tuning of electronic and steric properties through substitution on both the benzoyl and aniline rings, enabling the optimization of target affinity and pharmacokinetic profiles. Derivatives of this class have demonstrated a wide spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3]
The subject of this guide, N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide, incorporates several key features that suggest potential for unique biological activity:
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A 2-(2-ethoxyethoxy) substituent: This flexible ether chain can significantly influence aqueous solubility, membrane permeability, and metabolic stability.
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A 4-amino-2-methylphenyl moiety: The primary amino group offers a site for hydrogen bonding in receptor pockets and can act as a handle for further chemical modification. The ortho-methyl group provides steric influence that can affect binding orientation and selectivity.
This guide will deconstruct the molecule to provide a thorough understanding of its chemical nature and a framework for its potential application in research.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's properties is fundamental to any research endeavor. The key identifiers and calculated physicochemical parameters for N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide are summarized below.
Table 1: Core Chemical Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-(4-amino-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide | N/A |
| CAS Number | 1020055-92-8 | [4] |
| Molecular Formula | C₁₈H₂₂N₂O₃ | [4] |
| Molecular Weight | 314.38 g/mol | [4] |
| Appearance | (Predicted) White to off-white solid | N/A |
Table 2: Predicted Physicochemical Properties
| Property | Value | Description |
|---|---|---|
| XLogP3 | 2.9 | A measure of lipophilicity, suggesting moderate cell permeability. |
| Topological Polar Surface Area (TPSA) | 77.9 Ų | Indicates good potential for oral bioavailability. |
| Hydrogen Bond Donors | 2 | The two N-H groups. |
| Hydrogen Bond Acceptors | 4 | The three oxygen atoms and the amide nitrogen. |
Note: Predicted values are computationally derived and await experimental verification.
Synthesis and Purification
The most direct and reliable method for synthesizing N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide is through a standard amide coupling reaction. This involves the activation of a carboxylic acid precursor, followed by its reaction with an amine.[2]
Synthetic Scheme
The synthesis is a two-part process: first, the preparation of the key intermediate, 2-(2-ethoxyethoxy)benzoic acid, followed by the amide coupling with 4-amino-2-methylaniline.
Diagram 1: Overall Synthesis Pathway
Caption: Two-stage synthesis of the target compound.
Experimental Protocol: Amide Coupling
This protocol details the final amide bond formation step, a critical reaction in medicinal chemistry.[2]
Materials:
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2-(2-ethoxyethoxy)benzoic acid (1.0 eq)
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4-Amino-2-methylaniline (1.0 eq)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
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Hydroxybenzotriazole (HOBt) (1.2 eq)
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N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reactant Solubilization: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(2-ethoxyethoxy)benzoic acid (1.0 eq) and 4-amino-2-methylaniline (1.0 eq) in anhydrous DCM.
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Activation: Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.
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Coupling: Add EDC (1.2 eq) portion-wise to the stirring mixture.
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Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Work-up:
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Dilute the reaction mixture with DCM.
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Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
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Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide.
Diagram 2: Experimental Workflow
Caption: Step-by-step amide coupling workflow.
Hypothesized Biological Activity and Potential Applications
While no specific biological data for N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide has been published, the N-arylbenzamide scaffold is a well-established pharmacophore.[1] By analyzing its structural components, we can hypothesize potential areas for biological investigation.
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Anticancer Potential: Many N-arylbenzamide derivatives are potent anticancer agents.[1] Some function as inhibitors of crucial enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA damage repair.[5] The specific substitution pattern of the target molecule could position it as a candidate for screening against various cancer cell lines.
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Kinase Inhibition: The benzamide moiety is a common feature in kinase inhibitors, which are a cornerstone of targeted cancer therapy. The overall shape and electronic distribution of the molecule may allow it to fit into the ATP-binding pocket of various kinases.
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Antimicrobial Activity: N-phenylbenzamides have been explored for their potential as antibacterial and antifungal agents.[6][7] The compound could be tested against a panel of pathogenic bacteria and fungi to determine its efficacy.
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Neuropsychiatric Disorders: Certain benzamide derivatives have shown activity as multi-receptor antipsychotics, often targeting dopamine and serotonin receptors.[8] Others have been investigated as potential treatments for Alzheimer's disease by inhibiting enzymes like acetylcholinesterase (AChE).[9]
Diagram 3: Potential Drug Discovery Pathways
Caption: Hypothesized research avenues for the title compound.
Conclusion
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide is a synthetically accessible molecule built upon the pharmacologically significant N-arylbenzamide scaffold. Its unique combination of a flexible ether sidechain and a substituted aniline moiety makes it an intriguing candidate for biological screening across multiple therapeutic areas, including oncology, infectious disease, and neuroscience. This guide provides the essential chemical data and a robust synthetic protocol to serve as a launchpad for researchers aiming to explore the therapeutic potential of this and related novel chemical entities. Further investigation is warranted to elucidate its specific biological targets and mechanism of action.
References
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Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Nature Communications. [Link][12]
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Zaręba, P., et al. (2021). Discovery of novel benzamide derivatives as potential multireceptor antipsychotics. European Journal of Medicinal Chemistry. [Link][8]
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MDPI. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. MDPI. [Link][9]
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Zou, Y., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry. [Link][5]
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